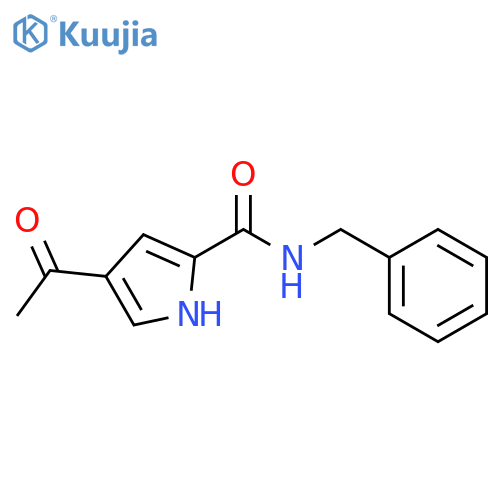Cas no 478249-61-5 (4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide)

478249-61-5 structure
商品名:4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide
CAS番号:478249-61-5
MF:C14H14N2O2
メガワット:242.273163318634
MDL:MFCD02571736
CID:4653880
4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrole-2-carboxamide, 4-acetyl-N-(phenylmethyl)-
- 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide
-
- MDL: MFCD02571736
- インチ: 1S/C14H14N2O2/c1-10(17)12-7-13(15-9-12)14(18)16-8-11-5-3-2-4-6-11/h2-7,9,15H,8H2,1H3,(H,16,18)
- InChIKey: DGJFLTUILJSAGX-UHFFFAOYSA-N
- ほほえんだ: N1C=C(C(C)=O)C=C1C(NCC1=CC=CC=C1)=O
4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB301273-1g |
4-Acetyl-N-benzyl-1H-pyrrole-2-carboxamide; . |
478249-61-5 | 1g |
€1312.80 | 2025-02-15 | ||
| abcr | AB301273-500mg |
4-Acetyl-N-benzyl-1H-pyrrole-2-carboxamide; . |
478249-61-5 | 500mg |
€678.60 | 2025-02-15 | ||
| A2B Chem LLC | AI75234-5mg |
4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide |
478249-61-5 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| abcr | AB301273-500 mg |
4-Acetyl-N-benzyl-1H-pyrrole-2-carboxamide; . |
478249-61-5 | 500mg |
€678.60 | 2023-06-21 | ||
| A2B Chem LLC | AI75234-1mg |
4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide |
478249-61-5 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AI75234-500mg |
4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide |
478249-61-5 | >90% | 500mg |
$720.00 | 2024-04-19 | |
| A2B Chem LLC | AI75234-10mg |
4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide |
478249-61-5 | >90% | 10mg |
$240.00 | 2024-04-19 | |
| abcr | AB301273-1 g |
4-Acetyl-N-benzyl-1H-pyrrole-2-carboxamide; . |
478249-61-5 | 1g |
€1312.80 | 2023-06-21 | ||
| A2B Chem LLC | AI75234-1g |
4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide |
478249-61-5 | >90% | 1g |
$1295.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437491-1g |
4-Acetyl-N-benzyl-1H-pyrrole-2-carboxamide |
478249-61-5 | 90% | 1g |
¥5031.00 | 2024-05-12 |
4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide 関連文献
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
478249-61-5 (4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide) 関連製品
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 557-08-4(10-Undecenoic acid zinc salt)
推奨される供給者
Amadis Chemical Company Limited
(CAS:478249-61-5)4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide

清らかである:99%
はかる:1g
価格 ($):550.0